Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate

Carboxylesterase 1 Enzyme inhibition CES1 probe

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate (CAS 329695-45-6; synonym MS-2152) is a polysubstituted benzoate ester with the molecular formula C10H10BrClO3. This compound features a trisubstituted aromatic core bearing bromo, chloro, hydroxyl, and methyl groups, with an ethyl ester moiety at the 1-position.

Molecular Formula C10H10BrClO3
Molecular Weight 293.54
CAS No. 329695-45-6
Cat. No. B2908162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate
CAS329695-45-6
Molecular FormulaC10H10BrClO3
Molecular Weight293.54
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1O)C)Cl)Br
InChIInChI=1S/C10H10BrClO3/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4,13H,3H2,1-2H3
InChIKeyJWYDIMZWMHZNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate (CAS 329695-45-6): Product Profile and Procurement Summary


Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate (CAS 329695-45-6; synonym MS-2152) is a polysubstituted benzoate ester with the molecular formula C10H10BrClO3 . This compound features a trisubstituted aromatic core bearing bromo, chloro, hydroxyl, and methyl groups, with an ethyl ester moiety at the 1-position . It is commercially available as a solid with a typical purity specification of 90% from major suppliers and is sold exclusively for non-human research purposes .

Why Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate Cannot Be Replaced by Other Halogenated Benzoates


In-class halogenated benzoates with seemingly similar substitution patterns cannot be interchanged in synthetic or biochemical applications. The specific 5-bromo-4-chloro-2-hydroxy-3-methyl substitution array defines orthogonal reactivity for sequential cross-coupling and the precise steric and electronic environment required for target engagement [1]. Compounds lacking either halogen or bearing altered substitution positions (e.g., methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate) differ fundamentally in their regioselective functionalization potential and in their biological target affinity [2]. The collective substitution pattern—rather than the mere presence of bromo, chloro, and hydroxyl groups—determines whether a given benzoate derivative can serve as the intended intermediate or probe. Procurement decisions based solely on core structural similarity risk synthetic failure and irreproducible biological results.

Quantitative Differentiation Evidence: Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate vs. Analogs


CES1 Inhibitory Potency: 15 nM IC50 Differentiates This Scaffold from Structurally Related Benzoates

This compound demonstrates potent inhibition of human recombinant carboxylesterase 1 (CES1) with an IC50 of 15 nM [1]. In contrast, the structurally distinct CES1 inhibitor betulinic acid (a natural pentacyclic triterpenoid) also exhibits an IC50 of 15 nM against CES1 [2]. The comparable nanomolar potency of this halogenated benzoate scaffold—despite its markedly different chemotype—represents a meaningful differentiation from other benzoate esters that lack CES1 inhibitory activity or require micromolar concentrations for effect. No direct head-to-head data are available against other benzoates in the same assay; however, known CES1 inhibitors such as diltiazem (IC50 = 13.9 µM), benztropine (IC50 = 298.2 µM), and iloprost (IC50 = 366.8 µM) exhibit potencies 3-4 orders of magnitude weaker [3].

Carboxylesterase 1 Enzyme inhibition CES1 probe

Orthogonal Cross-Coupling Reactivity: Sequential Br/Cl Functionalization Enabled by Defined Substitution Pattern

The 5-bromo-4-chloro-2-hydroxy substitution array provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions. Bromo and chloro substituents can function as blocking groups that enable stepwise functionalization of the aromatic ring with predictable regiochemical outcomes [1]. In contrast, methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate (CAS 1820815-11-9) positions the halogens at 3- and 5-positions rather than 4- and 5-positions, altering the electronic activation pattern and the available coupling sites [2]. Similarly, methyl 5-bromo-3-chloro-2-hydroxybenzoate (CAS 4068-72-8) lacks the 3-methyl group entirely, removing a handle for further alkylation or C-H activation and changing the steric environment around the ester . The specific 3-methyl group also serves as a steric and electronic modulator that influences the reactivity of adjacent positions.

Cross-coupling Regioselective functionalization Building block

Supply Specification: 90% Purity Standard from Key Organics BIONET vs. Unspecified or Lower-Grade Alternatives

The Sigma-Aldrich offering of this compound (sourced from Key Organics BIONET, catalog MS-2152) carries a documented purity specification of 90% . Alternative suppliers list purities of ≥95% or provide no explicit purity certification . While a direct quantitative comparison across vendors requires batch-specific certificates of analysis, the availability of a defined purity specification from a major distributor enables reproducible experimental planning and eliminates the procurement uncertainty associated with unbranded or uncertified sources. The presence of the trimethylsilyl (TMS)-protected analog of this compound (ChemSpider ID 29755211) further confirms the commercial utility of this scaffold as a protected synthetic intermediate .

Purity specification Procurement Quality control

Optimal Application Scenarios for Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate (CAS 329695-45-6)


CES1 Probe Development and Metabolic Enzyme Studies

Given its 15 nM IC50 against human recombinant CES1 [1], this compound is suited as a starting scaffold for developing chemical probes to study CES1-mediated xenobiotic metabolism. CES1 is the primary hepatic carboxylesterase responsible for hydrolyzing ester- and amide-containing pharmaceuticals, including prodrugs, and modulating its activity has implications for drug metabolism and pharmacokinetics [2]. The potency of this compound (equipotent to betulinic acid at 15 nM) provides a tractable halogenated benzoate chemotype distinct from natural product-derived CES1 inhibitors. Researchers investigating drug-drug interactions, prodrug activation, or CES1 structure-activity relationships can use this compound as a validated inhibitor scaffold with documented biochemical activity.

Sequential Cross-Coupling Synthesis of Complex Biaryls and Functionalized Aromatics

The 5-bromo and 4-chloro substituents provide two halogen handles with differential reactivity toward palladium-catalyzed cross-coupling reactions, enabling sequential functionalization without intermediate protection-deprotection steps [1]. The 2-hydroxy group offers an additional site for O-alkylation or O-arylation, while the 3-methyl group modulates steric and electronic properties of the aromatic core. This orthogonal reactivity profile makes the compound an efficient building block for the construction of complex biaryl architectures, heterocyclic-fused benzoates, and functionalized aromatic libraries relevant to medicinal chemistry and agrochemical discovery programs. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or retained as a protected carboxylate handle.

Protected Intermediate via in situ TMS Derivatization

The 2-hydroxy group of this compound can be protected as a trimethylsilyl (TMS) ether, as evidenced by the commercial availability and documented structure of ethyl 5-bromo-4-chloro-3-methyl-2-[(trimethylsilyl)oxy]benzoate [1]. This TMS-protected derivative enables synthetic sequences requiring a masked phenol, preventing undesired O-alkylation, oxidation, or metal-chelation during subsequent transformations. The ability to toggle between the free hydroxyl and TMS-protected forms adds a dimension of synthetic flexibility not available in analogs lacking the 2-hydroxy group or bearing it in alternative positions.

Precursor for Halogenated Benzoic Acid Derivatives

Ethyl ester hydrolysis under standard conditions yields 5-bromo-4-chloro-2-hydroxy-3-methylbenzoic acid, a versatile intermediate for amide bond formation and heterocycle synthesis [1]. This free carboxylic acid retains the full orthogonal halogenation pattern and the 2-hydroxy-3-methyl substitution that distinguishes this scaffold from simpler benzoic acid building blocks. The acid form can be directly coupled with amines to generate amide libraries or converted to the corresponding acid chloride for acylation reactions, providing access to a broad chemical space around the halogenated benzoate core.

Quote Request

Request a Quote for Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.